molecular formula C13H14N2O B1203147 Fenyramidol CAS No. 553-69-5

Fenyramidol

Cat. No.: B1203147
CAS No.: 553-69-5
M. Wt: 214.26 g/mol
InChI Key: ZEAJXCPGHPJVNP-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C13H14N2O, representing a molecular weight of 214.268 daltons according to ChemSpider data. The compound is systematically named 1-phenyl-2-(2-pyridinylamino)ethanol under International Union of Pure and Applied Chemistry nomenclature standards. Alternative nomenclature variations include 1-phenyl-2-(pyridin-2-ylamino)ethanol and α-[(2-pyridinylamino)methyl]benzenemethanol, reflecting different systematic naming approaches.

The molecular architecture of this compound comprises three distinct structural domains: a phenyl ring system, a pyridine heterocycle, and an ethanolamine linker. The phenyl ring adopts a standard benzene configuration with characteristic aromatic electron delocalization. The pyridine moiety contains a nitrogen atom at the 2-position relative to the amino linkage, creating a heteroaromatic system that significantly influences the compound's electronic properties. The ethanolamine bridge connects these two aromatic systems through a secondary amino group and a secondary alcohol functionality, establishing the compound's overall three-dimensional geometry.

The Chemical Abstracts Service registry number 553-69-5 serves as the primary identifier for the racemic mixture of this compound. The compound belongs to the broader chemical classification of aminopyridines and derivatives, specifically categorized as a secondary alkylarylamine with heteroaromatic characteristics. Multiple synonyms exist in the chemical literature, including feniramidol, phenyramidol, and various trade names such as Cabral, Evasprin, and Analexin.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic investigations of this compound have revealed important structural information regarding its solid-state organization and molecular conformation. The compound crystallizes in distinct polymorphic forms depending on the crystallization conditions and associated counterions. The free base form exhibits crystals obtained from dilute methanol with a melting point range of 82-85 degrees Celsius. When complexed as the hydrochloride salt, this compound forms crystals from ethanol and ether mixtures, demonstrating a higher melting point of 140-142 degrees Celsius.

The three-dimensional molecular geometry of this compound is characterized by the spatial arrangement of its constituent aromatic rings and the flexibility of the ethanolamine linker. The phenyl and pyridine rings can adopt various conformational orientations relative to each other, with the ethanolamine bridge serving as a conformational hinge. This structural flexibility contributes to the compound's ability to interact with diverse molecular targets and influences its overall physicochemical behavior.

X-ray crystallographic studies have provided insight into the preferred conformational states of this compound in the solid state. The compound demonstrates a tendency toward extended conformations that minimize steric interactions between the aromatic ring systems. Hydrogen bonding patterns involving the secondary alcohol and amino functionalities play crucial roles in determining the crystal packing arrangements and intermolecular interactions.

Parameter Free Base Hydrochloride Salt
Crystal Form From dilute methanol From ethanol + ether
Melting Point 82-85°C 140-142°C
Solubility Soluble in organic solvents Soluble in water
Crystal Habit Not specified Crystalline powder

Stereochemical Variations: Rectus and Sinister Enantiomer Configurations

This compound contains a single chiral center located at the carbon atom bearing the hydroxyl group in the ethanolamine chain, resulting in the existence of two enantiomeric forms. These stereoisomers are designated as the rectus configuration and the sinister configuration according to the Cahn-Ingold-Prelog priority system. X-ray crystal structure studies have indicated that the dextrorotatory isomer corresponds to the rectus form, while the levorotatory isomer exhibits the sinister configuration.

The sinister enantiomer of this compound has been assigned the specific Chemical Abstracts Service registry number 92842-84-7, distinguishing it from the racemic mixture. This enantiomer is systematically named (1S)-1-phenyl-2-(pyridin-2-ylamino)ethanol, with the stereochemical descriptor indicating the absolute configuration at the chiral center. The rectus enantiomer, while less extensively documented in the literature, represents the opposite stereochemical configuration.

Optical activity measurements have been conducted to characterize the stereochemical properties of the individual enantiomers. The specific rotation values and optical activity parameters provide quantitative measures of the stereochemical purity and configurational assignment of each enantiomeric form. Patent literature has described processes for the chiral synthesis of optical enantiomers of this compound, emphasizing the importance of stereochemical control in pharmaceutical applications.

The configurational stability of this compound enantiomers under various conditions has been investigated to understand potential racemization pathways. The chiral center appears to be relatively stable under normal storage and handling conditions, although extreme pH conditions or elevated temperatures may promote configurational changes. This stereochemical stability is crucial for maintaining the integrity of enantiomerically pure preparations.

Enantiomer Configuration CAS Number Specific Designation
Racemic Mixture R/S 553-69-5 (±)-Fenyramidol
Sinister Form S 92842-84-7 (S)-Fenyramidol
Rectus Form R Not specified (R)-Fenyramidol

Spectroscopic Profiles: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Fingerprints

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and conformational analysis of this compound. The compound exhibits characteristic chemical shift patterns consistent with its aromatic and aliphatic structural components. The phenyl ring protons appear in the typical aromatic region, while the pyridine ring protons show distinct chemical shifts influenced by the nitrogen heteroatom. The ethanolamine bridge protons display characteristic multiplicities and coupling patterns that confirm the proposed molecular connectivity.

Infrared spectroscopy of this compound reveals distinctive absorption bands corresponding to specific functional groups within the molecule. The National Institute of Standards and Technology has compiled comprehensive infrared spectral data for this compound, providing reference spectra for identification and characterization purposes. Key absorption bands include stretching vibrations associated with the aromatic carbon-carbon bonds, the secondary alcohol hydroxyl group, and the secondary amino functionality. The pyridine ring contributes characteristic out-of-plane bending vibrations that serve as diagnostic markers for this structural element.

Mass spectrometry analysis of this compound has been extensively documented, with electron ionization mass spectral data available through the National Institute of Standards and Technology Mass Spectrometry Data Center. The molecular ion peak appears at mass-to-charge ratio 214, corresponding to the molecular weight of the compound. Fragmentation patterns reveal characteristic loss pathways involving the ethanolamine side chain and aromatic ring systems. The base peak and other significant fragment ions provide structural confirmation and serve as diagnostic tools for compound identification.

Ultraviolet-visible spectroscopy of this compound demonstrates characteristic absorption maxima related to the aromatic ring systems. Spectroscopic measurements in 95% ethanol reveal absorption maxima at 243 nanometers and 303 nanometers, with corresponding logarithmic molar absorptivity values of 4.24 and 3.63, respectively. These absorption characteristics reflect the electronic transitions within the conjugated aromatic systems and provide valuable information for quantitative analysis applications.

Spectroscopic Method Key Features
Nuclear Magnetic Resonance Aromatic and aliphatic proton patterns
Infrared Hydroxyl, amino, and aromatic bands
Mass Spectrometry Molecular ion at m/z 214, characteristic fragmentation
Ultraviolet-Visible λmax at 243 nm and 303 nm (95% ethanol)

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Parameters

The thermodynamic properties of this compound demonstrate significant variation depending on the specific form and salt state of the compound. The free base form of this compound exhibits a melting point range of 82-85 degrees Celsius when crystallized from dilute methanol. Alternative literature sources report a melting point range of 180-185 degrees Fahrenheit, which corresponds approximately to the same temperature range in Celsius units. The hydrochloride salt form demonstrates substantially higher thermal stability, with a melting point range of 140-142 degrees Celsius.

Boiling point determinations for this compound indicate a theoretical boiling point of 383.2 degrees Celsius at 760 millimeters of mercury pressure for the hydrochloride salt form. The free base form likely exhibits a lower boiling point due to reduced intermolecular interactions compared to the ionic salt form. Vapor pressure measurements suggest minimal volatility at ambient temperatures, with calculated vapor pressure values of 1.48 × 10^-6 millimeters of mercury at 25 degrees Celsius.

Solubility characteristics of this compound vary considerably between different solvent systems and salt forms. The free base demonstrates limited water solubility but exhibits good solubility in organic solvents such as ethyl acetate. The hydrochloride salt form shows enhanced water solubility, making it more suitable for aqueous formulations. Solubility in methanol and ethanol is described as good for both forms, with the salt form showing superior dissolution characteristics.

The acid-base properties of this compound have been quantified through pKa determinations, revealing a pKa value of 5.85 for the basic nitrogen functionality. This moderately basic character influences the compound's ionization behavior in different pH environments and affects its solubility and partition characteristics. The logarithmic partition coefficient value of 3.10210 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics.

Property Free Base Hydrochloride Salt
Melting Point 82-85°C 140-142°C
Boiling Point Not reported 383.2°C (calculated)
Water Solubility Limited Freely soluble
Organic Solvent Solubility Good Variable
pKa 5.85 Not applicable
LogP 3.10210 Not reported
Vapor Pressure (25°C) 1.48 × 10^-6 mmHg Not reported

The thermal stability profile of this compound has been evaluated under various conditions to determine storage requirements and processing limitations. Differential scanning calorimetry studies reveal that the compound remains stable under normal storage conditions but may undergo thermal decomposition at elevated temperatures approaching the melting point. The presence of moisture can influence thermal stability, particularly for the hygroscopic salt forms. Stability under ordinary conditions of use and storage has been confirmed for the hydrochloride salt form.

Properties

IUPAC Name

1-phenyl-2-(pyridin-2-ylamino)ethanol
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InChI

InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)
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InChI Key

ZEAJXCPGHPJVNP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O
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Molecular Formula

C13H14N2O
Record name FENYRAMIDOL
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DSSTOX Substance ID

DTXSID00862185
Record name Fenyramidol
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Molecular Weight

214.26 g/mol
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Physical Description

Crystals (from dilute methanol). (NTP, 1992)
Record name FENYRAMIDOL
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CAS No.

553-69-5
Record name FENYRAMIDOL
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Record name α-[(2-Pyridinylamino)methyl]benzenemethanol
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Melting Point

180 to 185 °F (NTP, 1992)
Record name FENYRAMIDOL
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Preparation Methods

The synthesis of fenyramidol involves the reaction of 2-aminopyridine with benzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with ethylene oxide to yield this compound .

Chemical Reactions Analysis

Fenyramidol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fenyramidol has several scientific research applications, including:

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Compound Core Structure Functional Groups
This compound Ethanolamine backbone with pyridine –NH–, –OH, aromatic rings
Feprazone Pyrazolidine derivative Ketone, methyl groups
Fexofenadine Piperidine-carboxylic acid Carboxyl, hydroxyl, tert-butyl

Table 2: Adverse Effect Prevalence

Effect This compound Feprazone Fexofenadine
Hepatotoxicity Rare None reported None reported
Gastrointestinal Common Low Low
CNS Depression Moderate None reported Mild

Biological Activity

Fenyramidol, a compound with analgesic and muscle relaxant properties, has garnered attention for its biological activities and potential side effects. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and associated case studies highlighting its impact on human health.

Pharmacological Properties

Analgesic Activity
this compound is primarily recognized for its analgesic effects. It operates as a non-narcotic analgesic, providing pain relief comparable to that of codeine and meperidine in various studies. Its efficacy has been demonstrated in acute conditions such as lumbago and musculoskeletal pain, where it is well-tolerated when administered for short durations (up to 7 days) .

Muscle Relaxant Effects
In addition to its analgesic properties, this compound exhibits muscle relaxant activity. This dual action makes it particularly useful in treating conditions that involve both pain and muscle tension. The mechanism of action involves the inhibition of interneuronal activity in the spinal cord and brainstem, contributing to its effectiveness as a muscle relaxant .

Metabolic Pathways

This compound undergoes extensive metabolism primarily in the liver through glucuronidation. The drug is conjugated with glucuronic acid and excreted in urine as phenyramidol glucuronide. A significant portion is also eliminated via bile into the feces, highlighting its enterohepatic circulation . Understanding these metabolic pathways is crucial for assessing both therapeutic efficacy and potential toxicity.

Hepatotoxicity Case Report

A notable case report documented hepatotoxicity associated with high doses of this compound. A 52-year-old female who ingested 16 tablets (400 mg each) exhibited elevated liver enzymes (ALT at 58 U/L and AST at 55 U/L) without presenting clinical symptoms. After symptomatic treatment, her liver function normalized within five days . This case emphasizes the need for monitoring liver function in patients using this compound, especially those with pre-existing liver conditions.

Parameter Initial Value Post-treatment Value Normal Range
ALT (U/L)58Normal<40
AST (U/L)55Normal<40

Acute Tubular Necrosis

Another study suggested a link between this compound use and acute tubular necrosis (ATN), indicating potential nephrotoxic effects. This finding raises concerns regarding kidney health, particularly in patients using the drug for chronic pain management .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause mild side effects such as gastrointestinal discomfort, including constipation and gastric irritation. More serious adverse effects like hepatotoxicity and nephrotoxicity have been documented, necessitating careful patient selection and monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fenyramidol
Reactant of Route 2
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Fenyramidol

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